molecular formula C20H19N3O8S2 B4568585 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide

Cat. No.: B4568585
M. Wt: 493.5 g/mol
InChI Key: HEMIEZXGGNKBOG-UHFFFAOYSA-N
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Description

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C20H19N3O8S2 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.06135692 g/mol and the complexity rating of the compound is 849. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds bearing the sulfonamide fragment have been synthesized and characterized for their structural and electronic properties. These studies involve the synthesis of new sulfonamide derivatives and their evaluation through various spectroscopic and computational methods. For instance, the study by Murthy et al. (2018) synthesized a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), and investigated its structure and interactions using spectroscopic tools and computational analyses (Murthy et al., 2018).

Anti-cancer Applications

Certain sulfonamide derivatives have been evaluated for their in vitro anti-cancer activity against various cancer cell lines. The pro-apoptotic effects of these compounds, including the activation of apoptotic genes and pathways, have been explored. A study demonstrated that sulfonamide derivatives significantly reduced cell proliferation and induced pro-apoptotic genes in human hepatocellular, breast, and colon cancer cell lines (Cumaoğlu et al., 2015).

Molecular and Electronic Structure Analysis

Research on the molecular and electronic structure of sulfonamide compounds, including their synthesis and characterization, has provided insights into their stability and reactivity. For example, Rublova et al. (2017) synthesized and characterized two new sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, offering valuable information on their molecular-electronic structure and kinetic properties (Rublova et al., 2017).

Antimicrobial Activity

The antimicrobial activity of sulfonamide derivatives has been investigated against various bacterial and fungal strains. Studies have focused on synthesizing sulfanilamide derivatives and evaluating their antimicrobial efficacy. For instance, Lahtinen et al. (2014) synthesized and characterized four N-substituted sulfanilamide derivatives, analyzing their thermal properties and screening for antibacterial and antifungal activities (Lahtinen et al., 2014).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O8S2/c1-30-16-7-12-20(31-2)19(13-16)22-33(28,29)17-8-3-14(4-9-17)21-32(26,27)18-10-5-15(6-11-18)23(24)25/h3-13,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMIEZXGGNKBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide
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N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide

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